molecular formula C13H11ClN2O3S B2852292 2-chloro-N-(3-sulfamoylphenyl)benzamide CAS No. 303126-57-0

2-chloro-N-(3-sulfamoylphenyl)benzamide

Cat. No.: B2852292
CAS No.: 303126-57-0
M. Wt: 310.75
InChI Key: PNALNXXHLWPHNQ-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-sulfamoylphenyl)benzamide” is a chemical compound with the empirical formula C13H11ClN2O3S . Its molecular weight is 310.76 .


Molecular Structure Analysis

The SMILES string of “this compound” is O=S(C1=CC(NC(C2=CC=CC=C2Cl)=O)=CC=C1)(N)=O . The InChI is 1S/C13H11ClN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) .


Physical And Chemical Properties Analysis

“this compound” is a solid .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-sulfamoylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes by binding to their active sites. This binding can lead to the inhibition of the enzyme's function and can have therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have therapeutic benefits in conditions such as glaucoma and epilepsy. This compound has also been shown to have anti-tumor and anti-inflammatory properties, which can have therapeutic benefits in cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(3-sulfamoylphenyl)benzamide is its unique properties, which make it a valuable tool in scientific research. It has been shown to inhibit the activity of several enzymes, making it a potential candidate for drug development. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 2-chloro-N-(3-sulfamoylphenyl)benzamide. One direction is the development of this compound-based drugs for the treatment of cancer and autoimmune diseases. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic benefits. Additionally, the optimization of the synthesis method for this compound can lead to higher yields and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 2-chloro-N-(3-sulfamoylphenyl)benzamide involves the reaction of 3-aminobenzenesulfonamide and 2-chlorobenzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained after purification by recrystallization. This method has been optimized for high yield and purity.

Scientific Research Applications

2-chloro-N-(3-sulfamoylphenyl)benzamide has been extensively used in scientific research for its unique properties. It has been shown to inhibit the activity of several enzymes such as carbonic anhydrase, metalloproteases, and histone deacetylases. These enzymes play a critical role in many biological processes and their inhibition can have therapeutic benefits. This compound has also been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and autoimmune disease treatment.

Safety and Hazards

The safety data sheet for “2-chloro-N-(3-sulfamoylphenyl)benzamide” indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is classified as non-combustible .

Properties

IUPAC Name

2-chloro-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNALNXXHLWPHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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